![molecular formula C19H28N2O2S B5626833 9-(cyclopropylsulfonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5626833.png)
9-(cyclopropylsulfonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane
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Overview
Description
9-(Cyclopropylsulfonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane is a compound belonging to the diazaspiro undecane family, a group of chemicals characterized by their unique spirocyclic structure and biological relevance.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives typically involves multi-step reactions, starting with the formation of intermediates like N-Boc-δ-valerolactam and their subsequent spirocyclization. Electrophiles such as alkyl halides and sulfonyl chlorides are commonly used in these reactions (Cordes et al., 2013). Other methods include intramolecular spirocyclization of pyridine substrates (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Diazaspiro[5.5]undecane compounds are characterized by their spirocyclic structure, which often includes a combination of heteroatoms like nitrogen. X-ray crystallography and NMR techniques are instrumental in elucidating their structural configurations (Islam et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including Michael addition and spirocyclization. They can form complexes with metals like ruthenium(II) and copper(II), indicating their potential as bidentate ligands (Cordes et al., 2013).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds. The crystal structure analysis reveals details about molecular conformation and intermolecular interactions (Yuan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to form derivatives, are significant for their application in various fields. For instance, their reactions with alkyl halides and acid chlorides can lead to diverse derivatives with potential biological activities (Cordes et al., 2013).
properties
IUPAC Name |
9-cyclopropylsulfonyl-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-20-14-17(16-5-3-2-4-6-16)13-19(15-20)9-11-21(12-10-19)24(22,23)18-7-8-18/h2-6,17-18H,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVARHQPOAIAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1)CCN(CC2)S(=O)(=O)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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